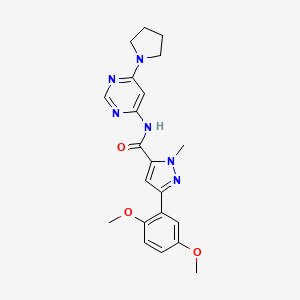

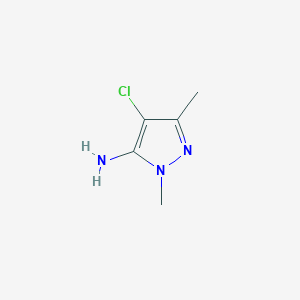

![molecular formula C13H13ClN6O B2518346 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine CAS No. 1188305-15-8](/img/structure/B2518346.png)

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, including those with 1,3,4-oxadiazole and 5-pyrazolinone moieties, has been reported to involve the use of core pyrazole scaffolds. These compounds have been synthesized and tested for their biological activities, particularly for antifungal and antitubercular properties. The synthesis process for these derivatives typically involves the formation of hydrazones from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazide and various substituted aldehydes, followed by oxidative cyclization using chloramine-T as an oxidant, which unexpectedly leads to aromatization .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives were confirmed using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to ascertain the structural integrity of the compounds. These techniques provided detailed information about the molecular framework and the presence of specific functional groups within the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these pyrazole derivatives are characterized by the formation of 1,3,4-oxadiazoles through oxidative cyclization. This process is facilitated by chloramine-T, which acts as an oxidant. The unexpected aromatization during this step indicates a complex reaction mechanism that leads to the formation of stable aromatic oxadiazole rings. The reactivity of these compounds with various strains of fungi and Mycobacterium tuberculosis suggests that the synthesized molecules can interact with biological targets, leading to their antifungal and antitubercular activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrazole derivatives are not explicitly detailed in the provided data. However, the biological evaluation suggests that these compounds have significant antifungal activity against pathogenic strains of fungi and exhibit interesting activity against Mycobacterium tuberculosis H37Rv. The antitubercular activity of the compounds was found to be promising, with minimum inhibitory concentrations ranging from 25 µg/mL to 100 µg/mL. Despite their good antitubercular activity, the compounds showed poor antioxidant activity against the 1,1-diphenyl-2-picryl-hydrazil free radical, indicating a specificity in their biological interactions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- A study reported the synthesis of novel derivatives related to 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine, which demonstrated significant antitubercular activity against Mycobacterium tuberculosis. These compounds, however, exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

- Another research synthesized similar compounds and found that some of these exhibited higher anticancer activity than the reference drug doxorubicin. Most compounds also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fungicidal and Antimicrobial Applications

- Research on derivatives of this compound revealed potential fungicidal activity against Rhizoctonia solani, a major disease-causing agent in rice (Chen, Li, & Han, 2000).

- Another study synthesized and evaluated novel compounds for their antibacterial and antifungal activities, demonstrating significant effects against various pathogens (Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN6O/c1-2-16-12-9(10(15)18-19-12)13-17-11(20-21-13)7-4-3-5-8(14)6-7/h3-6H,2H2,1H3,(H4,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRXIDKNVQGYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)